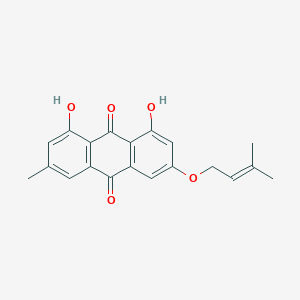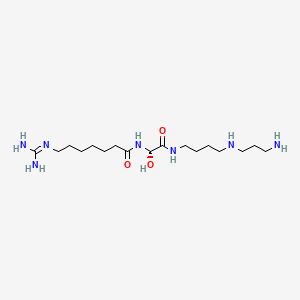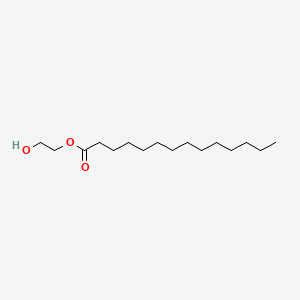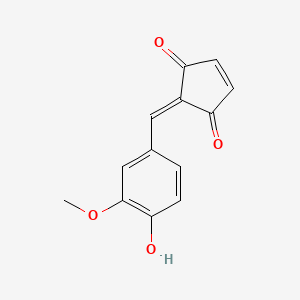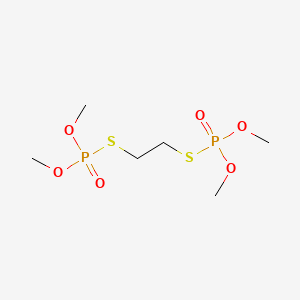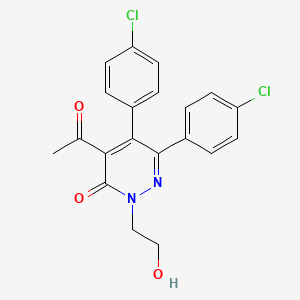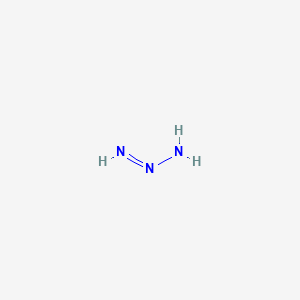
(2,3-二羟基丙基)三甲基氯化铵
描述
(2,3-Dihydroxypropyl)trimethylammonium chloride, also known as (2,3-Dihydroxypropyl)trimethylammonium chloride, is a useful research compound. Its molecular formula is C6H16ClNO2 and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound (2,3-Dihydroxypropyl)trimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,3-Dihydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dihydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
毛细管电泳应用
(2,3-二羟基丙基)三甲基氯化铵及其相关化合物使用毛细管电泳 (CE) 进行分析,这是一种在复杂基质中有效的技术。与离子对高效液相色谱法相比,该方法为这些化合物提供了准确的结果,突出了其在科学研究中的分析应用 (Goclik、Stach 和 Mischnick,2004)。
合成方法和工业应用
对 3-氯-2-羟基丙基三甲基氯化铵(一种与 (2,3-二羟基丙基)三甲基氯化铵相关的化合物)的研究引入了几种合成方法,包括有机溶剂法。其应用延伸到石油开采、环境保护和造纸 (王庆军,2006)。
植物生长物质
(2,3-二羟基丙基)三甲基氯化铵的结构类似物,(2-氯乙基)三甲基氯化铵,已被研究为一种植物生长物质。它显示出改变小麦生长模式的潜力,导致茎更短、更粗。这表明可能的农业应用 (Tolbert,1960)。
药代动力学中的放射性标记
该化合物用于放射性标记以研究潜在抗风湿药的药代动力学,突出了其在药物开发研究中的重要性 (Giraud 等,2000)。
抗菌应用
该化合物已被研究用于棉纤维中,对常见病原体表现出显着的抗菌作用。这表明其在开发抗菌纺织品和相关应用方面的潜力 (刘、刘、任和黄,2014)。
多糖的阳离子化
其在多糖阳离子化中的作用,导致在水处理和食品工业等领域的广泛工业应用,具有重要意义。这涉及用 2-羟基-3-(三甲基铵)丙基对多糖进行改性 (Prado 和 Matulewicz,2014)。
作用机制
安全和危害
生化分析
Biochemical Properties
(2,3-Dihydroxypropyl)trimethylammonium chloride plays a significant role in biochemical reactions, particularly in the synthesis of amine-functionalized branched polyethyleneimines. This compound interacts with various enzymes and proteins, facilitating surface modification processes. It is known to interact with enzymes such as glycosyltransferases and proteins involved in cell adhesion, enhancing their activity and stability .
Cellular Effects
The effects of (2,3-Dihydroxypropyl)trimethylammonium chloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to enhance cell adhesion and proliferation by interacting with cell surface receptors and signaling molecules. It also modulates the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, (2,3-Dihydroxypropyl)trimethylammonium chloride exerts its effects through binding interactions with biomolecules. It acts as an enzyme activator, enhancing the catalytic activity of specific enzymes. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,3-Dihydroxypropyl)trimethylammonium chloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell morphology and metabolic activity .
Dosage Effects in Animal Models
The effects of (2,3-Dihydroxypropyl)trimethylammonium chloride vary with different dosages in animal models. At low doses, it enhances cellular functions and promotes tissue regeneration. At high doses, it can cause toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which adverse effects become prominent .
Metabolic Pathways
(2,3-Dihydroxypropyl)trimethylammonium chloride is involved in various metabolic pathways. It interacts with enzymes such as glycosyltransferases and kinases, influencing metabolic flux and metabolite levels. This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, (2,3-Dihydroxypropyl)trimethylammonium chloride is transported and distributed through specific transporters and binding proteins. It accumulates in certain cellular compartments, influencing its localization and activity. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites within the cell to exert its functions .
Subcellular Localization
The subcellular localization of (2,3-Dihydroxypropyl)trimethylammonium chloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its biochemical effects .
属性
IUPAC Name |
2,3-dihydroxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2.ClH/c1-7(2,3)4-6(9)5-8;/h6,8-9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRQRFIVCMIJJE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052766 | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
34004-36-9 | |
| Record name | (2,3-Dihydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34004-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroxypropyltrimonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034004369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 2,3-dihydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dihydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXYPROPYLTRIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RP514IX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are used to detect and quantify (2,3-Dihydroxypropyl)trimethylammonium chloride?
A1: The research paper describes the use of capillary electrophoresis as a method to determine the concentration of (2,3-Dihydroxypropyl)trimethylammonium chloride, alongside related compounds (2,3-epoxypropyl)trimethylammonium chloride and (3-chloro-2-hydroxypropyl)trimethylammonium chloride. [] This technique allows for the separation and quantification of these compounds in a mixture. [] You can find more details on the specific parameters and conditions used for this method in the paper itself: [] Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-((1-Oxododecanoxy-(2-hydroxy-3-propanyl))-phosphonate-oxy)-ethyl]-trimethylammonium](/img/structure/B1217580.png)
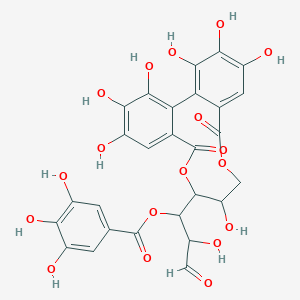
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)

